1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the type of bonds between them.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves understanding the compound’s properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Plant Growth Regulation
1-Methylcyclopropene (1-MCP), a plant growth regulator, showcases similar structural characteristics and has been extensively studied for its role in inhibiting ethylene action in various plants. This compound is effective in a broad range of fruits, vegetables, and floriculture crops, influencing factors such as respiration, ethylene production, volatile production, chlorophyll degradation, and other color changes, protein and membrane changes, softening, disorders and diseases, acidity, and sugars. Studies highlight its potential in advancing understanding of ethylene's role in plants (Blankenship & Dole, 2003).
Biochemical Profile Indicating Antidepressant Activity
The novel bicyclic compound Wy-45,030, which shares structural similarities with 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, has been shown to possess a neurochemical profile indicative of antidepressant activity. It inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin), without inhibiting monoamine oxidase or showing significant affinity for various other receptors. Such a profile is predictive of antidepressant activity without the side effects common in tricyclic therapy (Muth et al., 1986).
Chiral Synthesis
A chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate in the synthesis of certain receptor antagonists, has been developed. This process, starting from methylcyclopropyl ketone and using enzymes like leucine dehydrogenase, showcases the potential of these compounds in pharmaceutical synthesis (Parker et al., 2012).
Synthesis of Neurotransmitter Analogues
Substituted 2-phenylcyclopropylamines, analogues of neurotransmitters like histamine and tryptamine, have been synthesized using a Ti(IV)-mediated cyclopropanation reaction. These compounds, including many hydroxy- and methoxy-substituted phenylcyclopropylamines, are known to inhibit monoamine oxidase and mimic hallucinogens, highlighting their significance in neuroscience research (Faler & Joullié, 2007).
Ethylene Perception Inhibition in Fruits and Vegetables
The use of 1-methylcyclopropene (1-MCP) in fruits and vegetables demonstrates its ability to inhibit ethylene perception, thereby improving the maintenance of product quality post-harvest. Research on 1-MCP has led to its rapid adoption in the apple industry and highlighted potential benefits and limitations for its use in other products (Watkins, 2006).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves understanding the potential applications and research directions for the compound.
For a specific compound, these details can be found in scientific literature, databases, and safety data sheets. Please consult a professional chemist or a trusted source for specific information.
properties
IUPAC Name |
1-(methoxymethyl)-N-methylcyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6(3-4-6)5-8-2;/h7H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQJLYHXTMFJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)COC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride | |
CAS RN |
1255717-61-3 | |
Record name | 1-(methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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